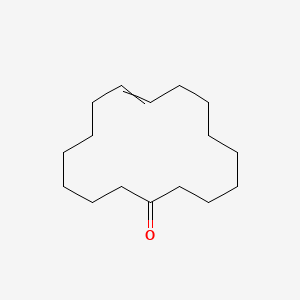

8-Cyclohexadecen-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 8-Cyclohexadecen-1-one and related compounds often involves ring-closing metathesis as a key step. Mathys and Kraft (2014) describe a process for synthesizing cyclohexadec-7-enone, a related compound, through a sequence involving cyclohexadec-7-ynol, showcasing a methodology that may be adapted for 8-Cyclohexadecen-1-one synthesis. This process involves alkyne metathesis followed by selective hydrogenation, demonstrating the complexity and precision required in synthesizing macrocyclic ketones (Mathys & Kraft, 2014).

Molecular Structure Analysis

The molecular structure of macrocyclic compounds like 8-Cyclohexadecen-1-one is characterized by their large, cyclic carbon frameworks, which significantly influence their physical and chemical properties. The crystal structure and DFT calculation of related cyclohexyl compounds, as discussed by Adardour et al. (2023), provide insights into the molecular geometry and intermolecular interactions that could be analogous to the structural characteristics of 8-Cyclohexadecen-1-one (Adardour et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of 8-Cyclohexadecen-1-one involves interactions typical of ketones, such as nucleophilic additions. Ma and Gu (2006) highlight the cycloisomerization of 1,2,4Z,7-tetraenes, a process relevant to the synthesis and reactivity of cyclic compounds, which could elucidate reaction pathways for 8-Cyclohexadecen-1-one (Ma & Gu, 2006).

Physical Properties Analysis

The physical properties of 8-Cyclohexadecen-1-one, such as melting point, boiling point, and solubility, are influenced by its macrocyclic structure. The study by McGinty, Letizia, and Api (2011) on cyclohexadec-8-en-1-one provides a detailed summary of the physical properties data for this compound, offering a basis for understanding the physical characteristics of 8-Cyclohexadecen-1-one (McGinty, Letizia, & Api, 2011).

Chemical Properties Analysis

The chemical properties of 8-Cyclohexadecen-1-one, including its reactivity with various chemical agents and stability under different conditions, can be inferred from the broader category of macrocyclic ketones. The fragrance material review by McGinty, Letizia, and Api (2011) provides insights into the chemical behavior of cyclohexadec-8-en-1-one, which shares structural similarities with 8-Cyclohexadecen-1-one, indicating its reactivity and interaction with other substances (McGinty, Letizia, & Api, 2011).

Applications De Recherche Scientifique

Fragrance Material in Cosmetics

8-Cyclohexadecen-1-one, belonging to the macrocyclic ketones and derivatives family, has been reviewed for its use as a fragrance ingredient. The compound is part of a diverse group of C15, C16, and C17 compounds, including both saturated and unsaturated ketones. This review provided a comprehensive summary of all available toxicology and dermatology papers related to 8-Cyclohexadecen-1-one, addressing its physical properties, acute toxicity, skin irritation, skin sensitization, elicitation, phototoxicity, and genotoxicity data. This evaluation is crucial for understanding the safety and application of 8-Cyclohexadecen-1-one in fragrances and cosmetic products (Mcginty, Letizia, & Api, 2011).

Synthesis of Cyclazines

8-Cyclohexadecen-1-one has been implicated in the synthesis of new cyclazines, particularly in the production of 5-thia-1,8b-diazaacenaphthylenes. These cyclazines feature a paramagnetic ring within the peripheral 12π-electron ring system, indicating potential applications in materials science and molecular engineering. The study outlined efficient methods for synthesizing these cyclazines, showcasing the versatility and importance of 8-Cyclohexadecen-1-one in advanced chemical synthesis (Ikemoto et al., 2002).

Role in Pharmaceutical Research

In pharmaceutical research, the structural modification of molecules like 8-Cyclohexadecen-1-one has been shown to influence drug molecular conformation and biochemical activities. For example, the study of 8-fluoro derivatives of anthracyclines revealed how changes in the cyclohexene ring affect the drug's ability to induce DNA cleavage and its overall antitumor efficacy. This research underscores the significance of 8-Cyclohexadecen-1-one derivatives in developing new pharmacological agents (Animati et al., 1996).

Advanced Chemical Reagents for Protein Synthesis Study

8-Cyclohexadecen-1-one derivatives have been utilized to create more potent inhibitors of protein synthesis. A study introduced C13-amide-functionalized derivatives of cycloheximide, demonstrating increased potencies towards inhibiting protein synthesis. These compounds were found to be superior for ribosome profiling experiments, offering valuable tools for studying protein synthesis at a molecular level (Koga et al., 2021).

Materials Science and Organic Electronics

In materials science, derivatives of 8-Cyclohexadecen-1-one have been explored for their luminescent properties. The synthesis of compounds combining anthracene and 2,2′-dipyridylamine, influenced by modifying the 8-Cyclohexadecen-1-one structure, led to full-color luminescent materials. These findings have implications for the development of organic light-emitting diodes (OLEDs) and other electronic devices (Chen et al., 2013).

Safety And Hazards

- Safety Precautions : Handle with care; wear appropriate protective equipment.

- Hazard Information : No specific hazards reported, but standard laboratory precautions apply.

Orientations Futures

- Biological Activity : Investigate potential applications in medicine or agriculture.

- Synthetic Derivatives : Explore modifications to enhance specific properties.

- Environmental Impact : Assess environmental fate and toxicity.

Propriétés

IUPAC Name |

cyclohexadec-8-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEHHVDYDNXYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCCCCCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051994 | |

| Record name | 8-Cyclohexadecen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 8-Cyclohexadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Cyclohexadec-8-en-1-one | |

CAS RN |

3100-36-5 | |

| Record name | 8-Cyclohexadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Cyclohexadecen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of cis- and trans-cyclohexadec-8-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Cyclohexadecen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1217384.png)

![6-methoxy-3-[[2-oxolanylmethyl-[1-[1-(phenylmethyl)-5-tetrazolyl]propyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1217385.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1217390.png)